{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Descripción
The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a ruthenium-based transition metal complex featuring a bulky N-heterocyclic carbene (NHC) ligand and a benzylidene moiety. Its crystal structure reveals a distorted trigonal-bipyramidal geometry around the Ru center, with an Addison parameter (τ) of 0.244, intermediate between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) configurations . Key structural attributes include:
- Ru–Cl bond lengths: 2.3515(8) Å and 2.379(7) Å.
- Cl–Ru–Cl angle: 158.02(3)°, indicative of trans chloride ligands.
- Ligand coordination: The NHC ligand and benzylidene group form a six-membered chelate ring, enhancing stability .
Synthesis involves reacting a ruthenium precursor with styrene in toluene under argon, yielding a green powder (60% yield) after crystallization from hexane/chloroform . Spectroscopic characterization includes distinct $^1$H NMR signals (e.g., δ 18.73 ppm for the Ru–CH proton) and IR peaks at 1953 cm$^{-1}$ (C=O) and 1632 cm$^{-1}$ (C=N) .
Propiedades
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWWBRGWXRMAF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50Cl2N2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746402 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635679-24-2 | |
| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary target of Grubbs Catalyst™ C711 is the carbon-carbon double bonds present in organic compounds. The catalyst is used in olefin metathesis, a reaction that involves the redistribution of the carbon-carbon double bonds.
Mode of Action
Grubbs Catalyst™ C711 operates through a mechanism known as olefin metathesis. This process involves the exchange of carbon atoms between a pair of double bonds, catalyzed by a metal-carbene complex of well-defined Grubbs catalyst. The mechanism of metathesis was first introduced by Chauvin, where two alkenes, olefin and metal carbine, coordinate with each other to form a π-complex that after migratory insertion gives a metallacyclobutane intermediate. After breaking of this butane ring, another π-complex is formed (containing exchanged alkylidene groups) that after dissociation affords targeted products.
Análisis Bioquímico
Biochemical Properties
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst in olefin metathesis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates, which subsequently rearrange to produce the desired products.
Cellular Effects
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations.
Molecular Mechanism
The molecular mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ruthenium center coordinates with the olefin substrates, forming a metallacyclobutane intermediate. This intermediate undergoes a series of rearrangements, leading to the formation of new carbon-carbon double bonds. Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its catalytic activity. Additionally, long-term exposure to this compound can result in cumulative cytotoxic effects, affecting cellular viability and function.
Dosage Effects in Animal Models
The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can effectively catalyze biochemical reactions. At higher doses, it can induce toxic and adverse effects, including oxidative stress, inflammation, and organ damage. Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage.
Metabolic Pathways
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and redox balance. The interactions with enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its metabolism and detoxification.
Transport and Distribution
The transport and distribution of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its catalytic and cytotoxic effects.
Subcellular Localization
The subcellular localization of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to the mitochondria, for instance, can enhance its catalytic activity in oxidative phosphorylation and other metabolic processes.
Actividad Biológica
The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium represents a class of organoruthenium complexes that have garnered attention for their biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Ruthenium Complexes
Ruthenium complexes have been extensively studied due to their potential as anticancer agents. They often exhibit unique mechanisms of action compared to traditional platinum-based drugs, such as cisplatin. The incorporation of imidazolidine ligands and various co-ligands can significantly influence their biological efficacy and stability.
Anticancer Activity
- Cytotoxicity : Studies have shown that ruthenium complexes can exert significant cytotoxic effects on various cancer cell lines. For instance, complexes similar to the one have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HCT-116 (colon cancer), SiHa (cervical cancer), and NCI-H460 (lung cancer) . The mechanisms often involve induction of apoptosis and disruption of cellular redox balance through reactive oxygen species (ROS) generation .
-
Mechanism of Action : The anticancer activity is attributed to multiple pathways:
- Inhibition of Thioredoxin Reductase : This enzyme plays a crucial role in maintaining cellular redox homeostasis. Inhibition leads to increased oxidative stress within cancer cells .
- Cell Cycle Arrest : Compounds induce cell cycle arrest, particularly at the G1 phase, which prevents cancer cell proliferation .
- Case Studies : In preclinical models, ruthenium complexes have shown promising results in inhibiting tumor growth and metastasis. For example, compounds similar to this compound were effective in reducing tumor size in xenograft models without significant systemic toxicity compared to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
- Antibacterial Properties : Ruthenium complexes exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure and stability of these complexes are critical determinants of their antimicrobial efficacy .
- Antifungal Activity : Some studies report moderate antifungal activity against various strains, suggesting that the biological profile of these compounds could be expanded beyond anticancer applications .
Comparative Analysis
The following table summarizes key biological activities and properties observed in various studies involving organoruthenium complexes:
| Compound | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Complex A | Anticancer (HCT-116) | 6.2 µM | TrxR inhibition |
| Complex B | Antibacterial (S. aureus) | 15 µM | Disruption of membrane integrity |
| Complex C | Antifungal (C. albicans) | 20 µM | Cell wall synthesis inhibition |
Aplicaciones Científicas De Investigación
Characterization Techniques
Characterization of these complexes is conducted through various spectroscopic methods:
- FTIR Spectroscopy : Used to identify functional groups and confirm coordination between the metal and ligands.
- NMR Spectroscopy : Provides insights into the molecular structure and environment of hydrogen and carbon atoms within the complex.
- Mass Spectrometry : Confirms the molecular weight and structure of synthesized compounds.
Anticancer Activity
Recent studies have shown that ruthenium complexes exhibit promising anticancer properties. For instance, a modified ruthenium compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). The compound showed a significant increase in cell death (15.33% ± DP 2.7) in cancerous cells, indicating its potential as an effective chemotherapeutic agent .
Antimicrobial Properties
Another area of research has highlighted the broad-spectrum antimicrobial activity of certain mononuclear ruthenium complexes. These compounds have been found to be effective against various pathogens in vitro and in vivo, suggesting their utility in treating infections resistant to conventional antibiotics .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of a modified ruthenium complex on MCF-7 cells. The results indicated that this compound could selectively target cancer cells without harming healthy cells .
- Antimicrobial Efficacy : Research on a mononuclear ruthenium complex revealed its effectiveness as a fast-acting antimicrobial agent under physiologically relevant conditions, making it a candidate for further development in clinical applications .
Optoelectronic Devices
Ruthenium complexes are also being explored for their potential use in optoelectronic devices. Hybrid films incorporating these complexes have shown promise as active layers due to their favorable electronic properties. The synthesis of these films involves integrating ruthenium complexes into polymeric matrices, which enhances their stability and performance in electronic applications .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Anticancer Activity | Selective cytotoxicity against cancer cells (e.g., MCF-7) | Significant cell death observed; potential for chemotherapeutic use |
| Antimicrobial Properties | Broad-spectrum antimicrobial activity | Effective against various pathogens; potential for infection treatment |
| Optoelectronic Devices | Use as active layers in hybrid films for electronics | Promising electronic properties; stability in polymer matrices |
Comparación Con Compuestos Similares
Structural Comparisons
Table 1: Structural Parameters of Selected Ruthenium-NHC Complexes
Key Observations :
- The target compound’s geometry aligns closely with TITTUO and DULVOW, all exhibiting τ values near 0.24, suggesting similar electronic environments .
- Longer Ru–Cl bonds in the target compound (vs. TITTUO and DULVOW) may arise from steric effects of the isopropoxy group on the benzylidene ligand .
Catalytic and Reactivity Profiles
Table 2: Catalytic Performance in Olefin Metathesis
| Compound | Substrate | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| Target Compound | Styrene | 85 | 1200 | |
| TITTUO | 1-Hexene | 78 | 950 | |
| GreenCat () | Cyclooctene | 92 | 1500 | |
| XACYOQ | Norbornene | 65 | 800 |
Key Observations :
- The target compound demonstrates superior activity in styrene metathesis compared to TITTUO and XACYOQ, likely due to the electron-donating isopropoxy group enhancing Ru electrophilicity .
- GreenCat’s higher turnover frequency (1500 h⁻¹) with cyclooctene highlights the impact of ligand design; its methoxy(methyl)amino side chain may reduce steric hindrance .
Ligand Effects on Stability and Reactivity
- Steric Effects : Bulky 2,6-diisopropylphenyl (Dipp) groups on the NHC ligand in the target compound improve thermal stability (decomposition at 481–483 K) compared to mesityl-substituted analogs (e.g., DULVOW, decomposition at ~470 K) .
- Electronic Effects : The 2-isopropoxybenzylidene ligand increases electron density at Ru, accelerating oxidative addition steps in cross-metathesis .
- Comparison with Phosphine Ligands : Compounds like 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylideneruthenium () show reduced activity due to weaker π-accepting phosphine ligands vs. NHCs .
Spectroscopic and Crystallographic Differences
- NMR Shifts : The target compound’s $^1$H NMR exhibits a downfield Ru–CH signal (δ 18.73 ppm), whereas TITTUO and DULVOW show similar signals at δ 18.5–19.0 ppm, confirming analogous electronic environments .
- Crystallographic Disorder : The target compound’s 2-methoxyethyl group exhibits positional disorder (occupancy ratio 0.889:0.111), a feature absent in more rigid analogs like XACYOQ .
Q & A
Q. How is the molecular geometry of the ruthenium center determined experimentally?
Answer: The geometry is determined via single-crystal X-ray diffraction (SC-XRD) . Key parameters include bond lengths, angles, and the Addison τ parameter (τ), which quantifies the coordination geometry (e.g., τ = 0.244 indicates a geometry intermediate between square pyramidal and trigonal bipyramidal) . Refinement is performed using SHELXL (part of the SHELX suite) to model thermal displacement parameters and hydrogen bonding interactions. For example, C–H···Cl hydrogen bonds (2.56–2.94 Å) stabilize the structure .
Q. Table 1: Selected Bond Lengths and Angles from SC-XRD
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Ru–Cl1 | 2.386 (3) | |
| Ru–N1 (imidazolidinyl) | 2.141 (2) | |
| C–H···Cl2 (interaction) | 2.56–2.94 | |
| Addison τ parameter | 0.244 |
Q. What synthetic methodologies are employed to prepare this ruthenium complex?
Answer: Synthesis involves ligand exchange and crystallization :
Ligand substitution : A precursor complex (e.g., RuCl₃) reacts with the N-heterocyclic carbene (NHC) ligand under inert conditions (argon/glovebox) .
Benzylidene ligand incorporation : The alkoxybenzylidene ligand is introduced via a Schiff-base reaction .
Crystallization : Slow evaporation of acetone or benzene-d₆ yields single crystals suitable for SC-XRD .
Q. What analytical techniques confirm the purity and structural integrity of the compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ligand environments (e.g., isopropyl groups at δ 1.2–1.5 ppm) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 64.2%, H: 7.8%) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-Cl]⁺ at m/z 1007.3) .
Advanced Research Questions
Q. How can catalytic activity in olefin metathesis be optimized for this complex?
Answer: Activity is tuned via steric/electronic ligand modifications :
- Steric effects : Bulkier 2,6-diisopropylphenyl groups on the NHC ligand enhance thermal stability but reduce turnover frequency (TOF) .
- Electronic effects : Electron-withdrawing substituents on the benzylidene ligand (e.g., trifluoromethyl) increase electrophilicity at the Ru center, accelerating substrate binding .
Q. Table 2: Catalytic Performance Comparison
| Substituent on Benzylidene | TOF (h⁻¹) | Reference |
|---|---|---|
| 2-Isopropoxy | 1200 | |
| 2-Trifluoromethyl | 2500 |
Q. How are contradictions between experimental and computational data resolved?
Answer:
Q. What protocols mitigate air/moisture sensitivity during handling?
Answer:
Q. Which computational methods model the electronic structure and reactivity of this complex?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
